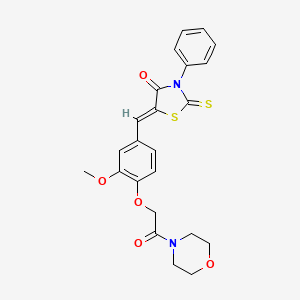![molecular formula C24H24ClN5O3 B2580764 2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(3-chloro-4-methylphenyl)acetamide CAS No. 1185001-14-2](/img/no-structure.png)
2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(3-chloro-4-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(3-chloro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C24H24ClN5O3 and its molecular weight is 465.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Pyrazolo[3,4-d]pyrimidines are notable for their synthesis and biological evaluation, particularly as potential anticancer and anti-inflammatory agents. These compounds are synthesized through various chemical reactions, including condensation and cyclocondensation processes, and are evaluated for their biological activities in vitro. The structural modifications of these compounds aim to enhance their biological efficacy and selectivity towards specific biological targets (Rahmouni et al., 2016).
Anticancer Activity
Certain pyrazolo[3,4-d]pyrimidine derivatives have been designed and tested for their anticancer activities against various cancer cell lines. These studies often involve evaluating the cytotoxic effects of the compounds on cancer cells, aiming to identify promising candidates for further development as anticancer drugs. The structure-activity relationship (SAR) analysis helps in understanding the impact of different substituents on the anticancer efficacy of these compounds (Al-Sanea et al., 2020).
Anti-inflammatory and Analgesic Agents
The synthesis of novel compounds based on pyrazolo[3,4-d]pyrimidine scaffolds extends to exploring their potential as anti-inflammatory and analgesic agents. These compounds are evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1/COX-2) and their analgesic and anti-inflammatory activities in vivo. The aim is to develop new therapeutic agents that can effectively manage pain and inflammation with improved safety and efficacy profiles (Abu‐Hashem et al., 2020).
Insecticidal Assessment
Research on pyrazolo[3,4-d]pyrimidine derivatives also includes their assessment as potential insecticidal agents. The insecticidal activity of these compounds is tested against specific pests, such as the cotton leafworm, to determine their effectiveness in controlling agricultural pests and their potential application in integrated pest management strategies (Fadda et al., 2017).
Eigenschaften
CAS-Nummer |
1185001-14-2 |
|---|---|
Molekularformel |
C24H24ClN5O3 |
Molekulargewicht |
465.94 |
IUPAC-Name |
2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)-N-(3-chloro-4-methylphenyl)acetamide |
InChI |
InChI=1S/C24H24ClN5O3/c1-4-30-22-21(16(3)27-30)28(14-20(31)26-18-11-10-15(2)19(25)12-18)24(33)29(23(22)32)13-17-8-6-5-7-9-17/h5-12H,4,13-14H2,1-3H3,(H,26,31) |
InChI-Schlüssel |
ZUSRYNIVCIYUCF-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=CC=C3)CC(=O)NC4=CC(=C(C=C4)C)Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(4-Fluorophenyl)acryloyl]phenyl pivalate](/img/structure/B2580681.png)
![N-(2,6-dimethylphenyl)-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2580682.png)
![5-Azaspiro[2.6]nonane;hydrochloride](/img/structure/B2580684.png)
![N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B2580685.png)
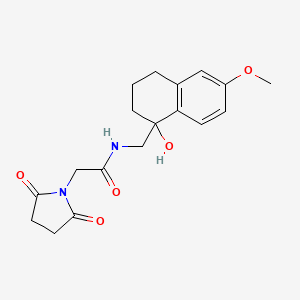
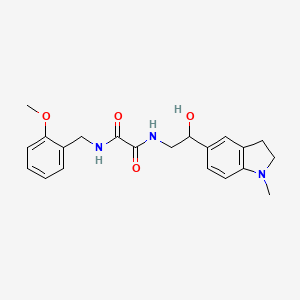
![5-(4-bromothiophene-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2580691.png)
![3-(4-Ethylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide](/img/structure/B2580692.png)
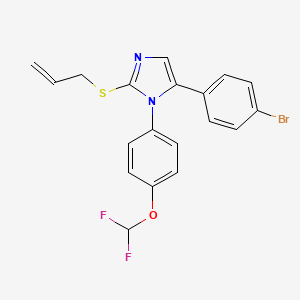
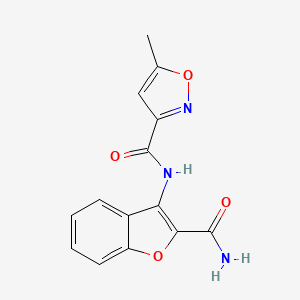
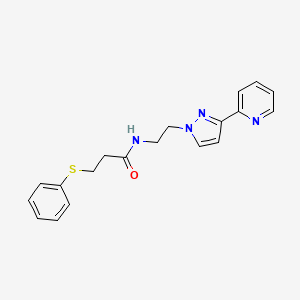
![2-cyclopropyl-N-(4-fluorobenzyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B2580698.png)
![1-(2,6-dimethylmorpholino)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2580703.png)
